

# Lacidipine vs. Atenolol: A Comparative Analysis of Cardiovascular Outcomes

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Compound of Interest		
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In the management of hypertension, the choice of antihypertensive agent can have implications beyond blood pressure control, extending to direct effects on cardiovascular structure and function. This guide provides a detailed comparison of the calcium channel blocker **lacidipine** and the beta-blocker atenolol, focusing on their differential impacts on cardiovascular outcomes as evidenced by key clinical studies. The primary focus of this analysis is the European **Lacidipine** Study on Atherosclerosis (ELSA), a landmark trial that provides a wealth of comparative data.

#### **Executive Summary**

The ELSA trial, a randomized, double-blind, long-term study, demonstrated that while both **lacidipine** and atenolol effectively lower blood pressure, **lacidipine** confers superior benefits in slowing the progression of atherosclerosis.[1][2] Specifically, **lacidipine** was associated with a significantly smaller increase in carotid intima-media thickness (CIMT) and a more favorable profile of atherosclerotic plaque progression and regression compared to atenolol.[1][2][3] These anti-atherosclerotic effects of **lacidipine** appeared to be independent of its blood pressure-lowering effects, suggesting a direct vascular protective mechanism.[1][2] In contrast, both drugs demonstrated a similar and significant reduction in left ventricular mass index (LVMI).[4][5]

#### **Data Presentation: Quantitative Comparison**

The following tables summarize the key quantitative findings from studies comparing **lacidipine** and atenolol.



Table 1: Impact on Carotid Intima-Media Thickness (CIMT)

Parameter	Lacidipine	Atenolol	p-value	Source
Yearly CIMT Progression Rate (mm/y)	0.0087	0.0145	0.0073	[1][3]
4-Year CBMmax Progression Difference (mm)	-	-0.0227 (ITT), -0.0281 (Completers)	<0.0001	[1][3]

CBMmax: Mean of the maximum intima-media thicknesses in the far walls of the common carotids and bifurcations. ITT: Intention-to-treat.

Table 2: Impact on Atherosclerotic Plaque Progression and Regression (Completers Population)

Plaque Status	Lacidipine (%)	Atenolol (%)	p-value	Source
Progression	25.3	31.3	0.0036	[3]
Regression	20.4	14.8	0.0036	[3]

Table 3: Impact on Blood Pressure

Parameter	Lacidipine	Atenolol	Source
Clinic Blood Pressure Reduction	Identical to Atenolol	Identical to Lacidipine	[1][2]
24-hour Ambulatory Blood Pressure Reduction (Systolic/Diastolic, mm Hg)	-7/-5	-10/-9	[1][2]

Table 4: Impact on Left Ventricular Mass Index (LVMI)



Parameter	Lacidipine	Atenolol	p-value	Source
LVMI Reduction (%)	-12.5	-13.9	Not Significant	[4][5]

### **Experimental Protocols**

The primary source of the comparative data is the European **Lacidipine** Study on Atherosclerosis (ELSA).

Study Design: ELSA was a randomized, double-blind, parallel-group, long-term (4-year) clinical trial involving 2334 patients with hypertension.[1][2][6]

Participants: Patients with mild to moderate essential hypertension were enrolled.[7]

Intervention: Patients were randomly assigned to receive either **lacidipine** (4 mg once daily, titratable to 6 mg) or atenolol (50 mg once daily, titratable to 100 mg).[8] Hydrochlorothiazide (12.5 mg, titratable to 25 mg) could be added if blood pressure control was not achieved.[5][8]

Primary Endpoint: The primary endpoint was the change in carotid intima-media thickness (CIMT), specifically the mean of the maximum intima-media thicknesses in the far walls of the common carotids and bifurcations (CBMmax), as assessed by B-mode ultrasonography.[1][2]

Secondary Endpoints: Secondary endpoints included the incidence of cardiovascular events, changes in atherosclerotic plaque number and size, clinic and 24-hour ambulatory blood pressure, and in a subset of patients, left ventricular mass index (LVMI) assessed by echocardiography.[4][5][7]

Echocardiographic Sub-study: In a sub-study involving 278 patients from four participating centers, M-mode and two-dimensional guided echocardiography was performed at baseline and annually to assess left ventricular mass.[4][5] LV mass was calculated using the Penn Convention formula and indexed to body surface area to determine the LVMI.[4]

#### **Signaling Pathways and Mechanisms of Action**

The differential effects of **lacidipine** and atenolol on cardiovascular outcomes can be attributed to their distinct mechanisms of action at the cellular and molecular levels.

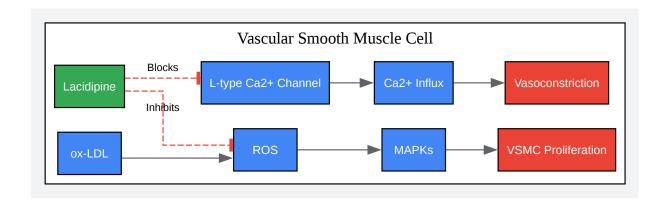




#### Lacidipine: Beyond Calcium Channel Blockade

**Lacidipine** is a dihydropyridine calcium channel blocker that exerts its primary antihypertensive effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.[9] However, its pronounced anti-atherosclerotic effects suggest mechanisms beyond simple blood pressure reduction.[10][11]

- Antioxidant Properties: Lacidipine possesses antioxidant properties that may contribute to its vascular protective effects.[9][12][13]
- Inhibition of VSMC Proliferation: Studies have shown that **lacidipine** can inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of atherosclerotic plaques.[14] This may be mediated through the inhibition of the ROS-MAPKs signaling pathway, which is activated by oxidized low-density lipoprotein (ox-LDL).[15]
- Inhibition of Cholesterol Esterification: Lacidipine has been shown to directly inhibit the
  enzyme acyl-coenzyme A:cholesterol acyltransferase (ACAT), thereby affecting intracellular
  cholesterol homeostasis.[14]



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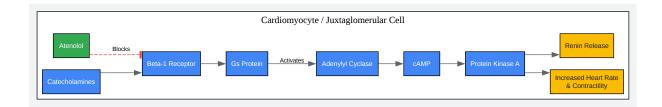
**Lacidipine**'s dual action on VSMC proliferation and vasodilation.

#### **Atenolol: Selective Beta-1 Adrenergic Blockade**

Atenolol is a cardioselective beta-1 adrenergic receptor antagonist.[3][4] Its primary mechanism of action involves blocking the effects of catecholamines (e.g., adrenaline) on the heart.[4]



- Negative Chronotropic and Inotropic Effects: By blocking beta-1 receptors in the heart, atenolol decreases heart rate (negative chronotropic effect) and reduces myocardial contractility (negative inotropic effect).[4][16][17]
- Reduced Cardiac Output and Blood Pressure: These cardiac effects lead to a reduction in cardiac output, which contributes to the lowering of blood pressure.[17]
- Inhibition of Renin Release: Atenolol also blocks beta-1 receptors in the kidneys, leading to a
  reduction in renin release and subsequently decreased production of angiotensin II and
  aldosterone.[17] This contributes to its antihypertensive effect.



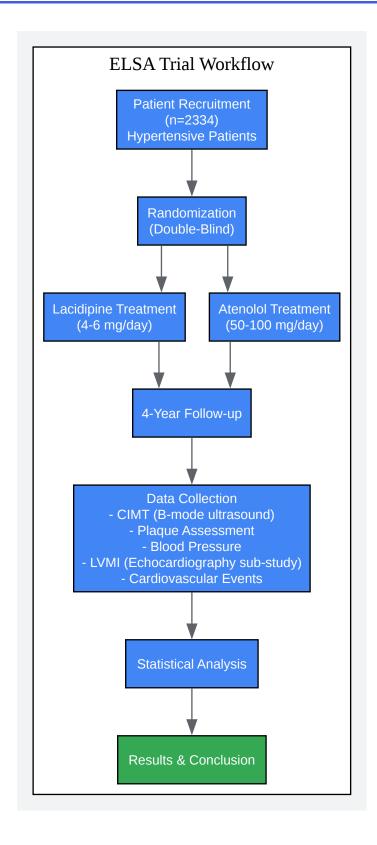
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Atenolol's mechanism via beta-1 adrenergic receptor blockade.

## **Experimental Workflow: The ELSA Trial**

The workflow of the ELSA trial provides a clear example of a robust clinical study design for comparing the long-term cardiovascular effects of two antihypertensive agents.





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Workflow of the European Lacidipine Study on Atherosclerosis (ELSA).



#### Conclusion

The available evidence, primarily from the ELSA trial, strongly suggests that while both lacidipine and atenolol are effective antihypertensive agents, lacidipine offers additional antiatherosclerotic benefits that are independent of its blood pressure-lowering effects. For researchers and drug development professionals, these findings underscore the importance of considering the pleiotropic effects of antihypertensive drugs on the vasculature. The distinct mechanisms of action of lacidipine, including its antioxidant and anti-proliferative properties, highlight promising avenues for the development of future cardiovascular therapies aimed not only at managing hypertension but also at directly targeting the underlying processes of atherosclerosis.

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